molecular formula C16H30N2O3 B2792732 tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate CAS No. 1286275-85-1

tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate

Cat. No.: B2792732
CAS No.: 1286275-85-1
M. Wt: 298.427
InChI Key: PHOFRHMPZBSNCA-UHFFFAOYSA-N
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Description

Tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a tetrahydro-2H-pyran (oxane) ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for the synthesis of more complex molecules. The Boc group is a standard for the protection of amines in multi-step synthetic routes and can be readily removed under mild acidic conditions to generate the deprotected amine for further functionalization . Compounds with piperidine and tetrahydro-2H-pyran scaffolds are frequently explored in neuroscience and metabolic disease research. For instance, structurally similar molecules are investigated as potential therapeutics for complex conditions such as Alzheimer's disease and Type 2 Diabetes Mellitus . Some research focuses on developing inhibitors of enzymes like Phosphodiesterase 9 (PDE9), which is a promising target for the conditions mentioned . Other multi-target directed ligands designed against neurodegenerative pathologies also incorporate piperidine derivatives, highlighting the relevance of this chemotype in developing central nervous system agents . This makes this compound a valuable starting material for researchers synthesizing and optimizing novel bioactive molecules for preclinical evaluation. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(oxan-4-ylmethyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-4-8-18(9-5-14)12-13-6-10-20-11-7-13/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOFRHMPZBSNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group to the piperidine ring, often through a nucleophilic substitution reaction.

    Attachment of the tert-Butyl Carbamate Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyran moieties, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous tert-butyl piperidinylcarbamate derivatives, highlighting key differences in substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate 1286273-13-9 C₁₆H₃₀N₂O₃ 298.42 Tetrahydro-2H-pyran-4-ylmethyl Intermediate for bioactive molecules; used in JAK inhibitor synthesis
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate 220032-43-9 C₁₆H₃₁N₃O₂ 297.43 Piperidin-4-ylmethyl Research chemical; solubility in chloroform, methanol, and DMSO
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate 1053657-54-7 C₁₉H₂₈FN₂O₃ 348.45 3-Fluoro-4-methoxybenzyl Potential therapeutic agent; fluorinated substituent enhances lipophilicity
tert-Butyl 1-(ethylsulfonyl)piperidin-4-ylcarbamate 651056-52-9 C₁₃H₂₄N₂O₄S 304.41 Ethylsulfonyl Sulfonyl group improves metabolic stability; used in enzyme inhibitor studies
tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 1286274-54-1 C₁₈H₂₃N₃O₃ 329.40 4-Cyanobenzoyl Lab chemical; cyanobenzoyl group may influence electronic properties
tert-Butyl 1-[(6-bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate 303763-37-3 C₁₇H₂₄BrN₃O₂ 382.30 6-Bromopyridin-2-ylmethyl Cross-coupling precursor; bromine enables further functionalization

Key Findings and Functional Insights

Substituent Effects on Bioactivity: The tetrahydro-2H-pyran-4-ylmethyl group in the parent compound enhances solubility and conformational flexibility compared to rigid aromatic substituents (e.g., 4-cyanobenzoyl) .

Synthetic Utility: Compounds with bromopyridinylmethyl or ethylsulfonyl groups serve as versatile intermediates for Suzuki-Miyaura coupling or sulfonamide-based drug development . The Boc-protected piperidin-4-ylmethyl derivative (CAS 220032-43-9) is preferred in peptide mimetics due to its dual piperidine rings, which mimic proteinogenic side chains .

Thermodynamic and Stability Profiles :

  • Sulfonyl-containing analogs (e.g., ethylsulfonyl) demonstrate superior metabolic stability compared to carbamate or benzoyl derivatives, as sulfonamides resist enzymatic hydrolysis .
  • The tetrahydro-2H-pyran moiety in the parent compound may reduce crystallinity, aiding solubility in polar solvents like THF or DMSO .

Research Trends and Patent Analysis

  • JAK1 Inhibitors : The parent compound is a key intermediate in synthesizing pyrrolopyrimidine-based JAK1 inhibitors, as shown in European patent applications (Steps 3–6, ).

Biological Activity

tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate, also known by its CAS number 935696-99-4, is a complex organic compound notable for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H32N2O3. The structure features:

  • A tert-butyl group .
  • A tetrahydro-2H-pyran ring .
  • A piperidine ring .

This unique combination of functional groups contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Specific pathways involved depend on the context of its application, such as in medicinal chemistry or biological research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play a role in various diseases.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Properties : There is evidence indicating that similar compounds exhibit antimicrobial activity against Gram-positive bacteria, suggesting potential for further exploration in this area.

Study on Enzyme Inhibition

A study published in Pharmaceutical Research evaluated the inhibition of NLRP3 inflammasome activity by derivatives related to this compound. The results indicated that modifications to the piperidine scaffold could enhance inhibitory activity against NLRP3-dependent IL-1β release in THP-1 cells (a human monocytic cell line) . This suggests a pathway through which the compound may exert anti-inflammatory effects.

Neuroprotective Effects

In another study focusing on neurodegenerative diseases, compounds structurally similar to this compound were shown to reduce oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides . These findings highlight the potential for developing neuroprotective agents based on this chemical structure.

Comparative Analysis with Similar Compounds

A comparative analysis can be made with similar compounds such as tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. While both compounds share a piperidine structure, they differ in their substituents and functional groups, which may influence their biological activities and mechanisms of action.

Compound NameMolecular FormulaKey Biological Activity
tert-butyl 1-[...]-carbamateC17H32N2O3Enzyme inhibition, neuroprotection
tert-butyl 4-(piperidin...C16H26N2O2Antimicrobial activity

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate?

The synthesis typically involves sequential carbamation and coupling reactions. A common route includes:

  • Step 1: Reacting tetrahydro-2H-pyran-4-ylmethylamine with tert-butyl chloroformate (Boc2O) in dichloromethane (DCM) under inert gas (N₂) at -78°C to form the Boc-protected intermediate .
  • Step 2: Coupling the intermediate with halogenated pyrimidines or aryl halides via Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to introduce functional groups .
  • Critical Conditions: Use of anhydrous solvents (THF, DCM), bases (triethylamine, NaHCO₃), and catalysts (Pd(PPh₃)₂Cl₂, CuI) to ensure high yields (60–85%) and purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Boc-protection (e.g., tert-butyl peaks at δ 1.36–1.45 ppm, pyranyl protons at δ 3.2–3.6 ppm) .
  • Mass Spectrometry (ESI+): Validates molecular weight (e.g., m/z 469 [M + H]+ for intermediates) .
  • HPLC: Ensures purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can coupling reactions be optimized to minimize side products?

  • Catalyst Selection: Pd(PPh₃)₂Cl₂ outperforms Pd₂(dba)₃ in reducing homocoupling byproducts in cross-coupling steps .
  • Solvent Choice: DMAc or THF enhances reaction efficiency compared to toluene, reducing steric hindrance .
  • Temperature Control: Maintaining 80°C during coupling and -78°C during Boc protection minimizes decomposition .

Advanced: How to resolve contradictions in reported biological activities of similar carbamates?

  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., bromobenzyl vs. fluorobenzyl groups) on target affinity .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to address variability in IC₅₀ values .
  • Purity Validation: Side products (e.g., de-Boc derivatives) may skew results; employ HPLC and LC-MS for quality control .

Methodological: Designing in vitro cytotoxicity assays for anticancer potential

  • Cell Lines: Use dose-response curves (0.1–100 µM) across diverse cancer lines (e.g., MCF-7, A549) .
  • Endpoints: Measure viability via MTT or ATP luminescence assays at 48–72 hours .
  • Controls: Include cisplatin (positive control) and DMSO (vehicle control) to validate assay sensitivity .

Data Analysis: Computational prediction of enzyme binding affinity

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., bacterial enzymes, kinase domains) .
  • Parameters: Grid boxes centered on active sites (20 ų), Lamarckian genetic algorithm for conformational sampling .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Handling Contradictions: Conflicting solubility data in polar solvents

  • Reassessment: Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) using nephelometry .
  • Derivatization: Introduce sulfonate or PEG groups to enhance aqueous solubility without altering bioactivity .

Safety Protocols: Handling and storage recommendations

  • PPE: Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Storage: -20°C under argon in amber vials to prevent hydrolysis .
  • First Aid: Immediate eye irrigation and medical consultation for inhalation exposure .

Comparative Table: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc2O, DCM, -78°C8598
Cross-CouplingPd(PPh₃)₂Cl₂, DMAc, 80°C7295
CyclizationTBAF, THF, 65°C6897

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